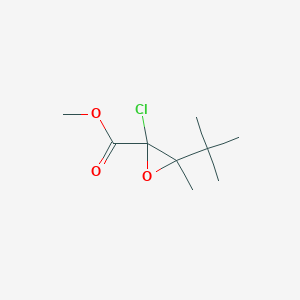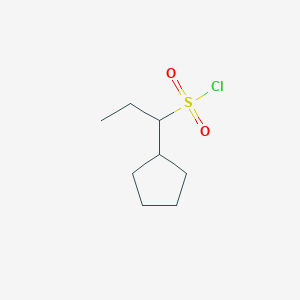
1-Cyclopentylpropane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentylpropane-1-sulfonyl chloride is an organic compound with the molecular formula C₈H₁₅ClO₂S. It is a sulfonyl chloride derivative, characterized by the presence of a cyclopentyl group attached to a propane backbone, which is further bonded to a sulfonyl chloride group. This compound is primarily used in organic synthesis and various chemical reactions due to its reactive sulfonyl chloride group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cyclopentylpropane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of cyclopentylpropane with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the sulfonyl chloride group.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents. These reagents react with cyclopentylpropane under elevated temperatures to yield the desired sulfonyl chloride compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclopentylpropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonate esters, or sulfonyl thiols, respectively.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Reagents like hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonyl Thiols: Formed by the reaction with thiols.
Aplicaciones Científicas De Investigación
1-Cyclopentylpropane-1-sulfonyl chloride has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is utilized in the development of sulfonamide-based drugs due to its ability to form stable sulfonamide linkages.
Material Science: It is employed in the modification of surfaces and materials to introduce sulfonyl functional groups, enhancing their properties.
Mecanismo De Acción
The mechanism of action of 1-cyclopentylpropane-1-sulfonyl chloride primarily involves its reactive sulfonyl chloride group. This group can undergo nucleophilic substitution reactions, where nucleophiles attack the sulfur atom, leading to the displacement of the chloride ion. This reactivity makes it a valuable reagent in organic synthesis and chemical modifications .
Comparación Con Compuestos Similares
Benzenesulfonyl Chloride: Similar in reactivity but contains a benzene ring instead of a cyclopentyl group.
Methanesulfonyl Chloride: Contains a simpler methane backbone, making it less sterically hindered compared to 1-cyclopentylpropane-1-sulfonyl chloride.
Uniqueness: this compound is unique due to its cyclopentyl group, which imparts specific steric and electronic properties. This makes it suitable for applications where such characteristics are desired, differentiating it from simpler sulfonyl chlorides .
Propiedades
Fórmula molecular |
C8H15ClO2S |
|---|---|
Peso molecular |
210.72 g/mol |
Nombre IUPAC |
1-cyclopentylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H15ClO2S/c1-2-8(12(9,10)11)7-5-3-4-6-7/h7-8H,2-6H2,1H3 |
Clave InChI |
RMYMLUQJHXUWEK-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1CCCC1)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[2.5]octane-4-carboximidamide](/img/structure/B13219454.png)
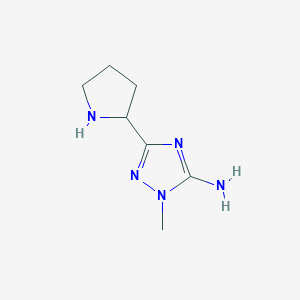
![3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}piperidin-2-one](/img/structure/B13219467.png)


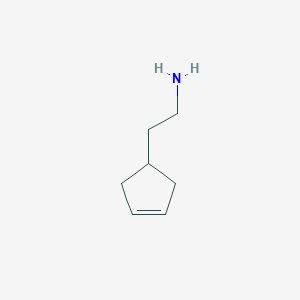
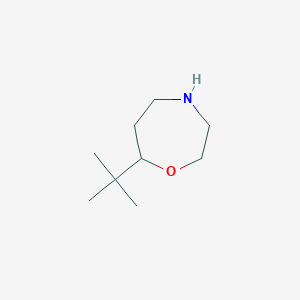
![3-{[(Thiophen-2-ylmethyl)amino]methyl}phenol](/img/structure/B13219489.png)
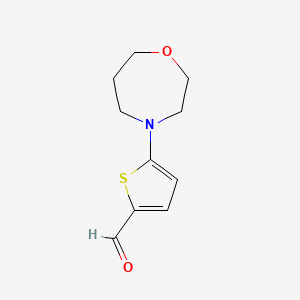
![Methyl[2-(piperidin-2-YL)propyl]amine](/img/structure/B13219520.png)

